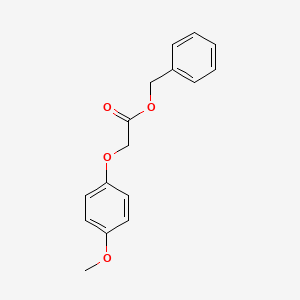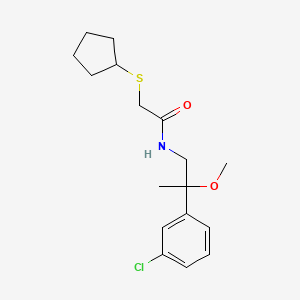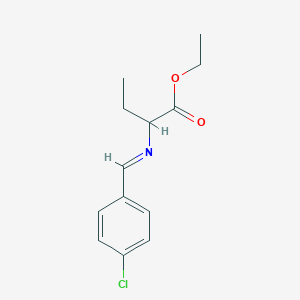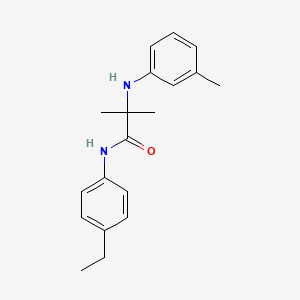
Benzyl 2-(4-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(4-methoxyphenoxy)acetate is an organic compound characterized by its ester functional group It is derived from benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-methoxyphenoxy)acetate typically involves the esterification of benzyl alcohol with 2-(4-methoxyphenoxy)acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.
Major Products:
Hydrolysis: Benzyl alcohol and 2-(4-methoxyphenoxy)acetic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzyl 2-(4-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of Benzyl 2-(4-methoxyphenoxy)acetate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In oxidation reactions, the benzyl group is oxidized through electron transfer processes. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Benzyl acetate: Similar in structure but lacks the methoxyphenoxy group.
2-(4-Methoxyphenoxy)acetic acid: The acid precursor used in the synthesis of Benzyl 2-(4-methoxyphenoxy)acetate.
Benzyl benzoate: Another ester with different aromatic substituents.
Uniqueness: this compound is unique due to the presence of both benzyl and methoxyphenoxy groups, which impart specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various applications .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
benzyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C16H16O4/c1-18-14-7-9-15(10-8-14)19-12-16(17)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Clave InChI |
BDLDOHSYMJOGDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2a,4a-Diazacyclopent[cd]azulene-2-carbothioamide, 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-1-phenyl-N-(phenylmethyl)-](/img/structure/B14134606.png)
![2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14134610.png)

![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)



![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
